2-(4-BUTOXYPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
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Overview
Description
2-(4-BUTOXYPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is an organic compound that belongs to the class of isoindole derivatives. This compound is characterized by the presence of a butoxyphenyl group attached to the isoindole core. Isoindole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BUTOXYPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE can be achieved through several synthetic routes. One common method involves the reaction of phthalic anhydride with 4-butoxyaniline in the presence of a dehydrating agent such as acetic anhydride. The reaction typically proceeds under reflux conditions, and the product is isolated through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of the starting materials, the reaction under controlled conditions, and the purification of the final product. The use of automated systems and advanced purification techniques such as chromatography can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-BUTOXYPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoindole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
2-(4-BUTOXYPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound exhibits biological activities and is studied for its potential therapeutic effects.
Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: The compound is used in the production of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(4-BUTOXYPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation, leading to anti-inflammatory effects. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methoxyphenyl)-1H-isoindole-1,3(2H)-dione
- 2-(4-ethoxyphenyl)-1H-isoindole-1,3(2H)-dione
- 2-(4-propoxyphenyl)-1H-isoindole-1,3(2H)-dione
Uniqueness
2-(4-BUTOXYPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to the presence of the butoxy group, which can influence its chemical reactivity and biological activity. The butoxy group can enhance the compound’s lipophilicity, potentially improving its ability to interact with lipid membranes and cellular targets. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C18H17NO3 |
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Molecular Weight |
295.3g/mol |
IUPAC Name |
2-(4-butoxyphenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C18H17NO3/c1-2-3-12-22-14-10-8-13(9-11-14)19-17(20)15-6-4-5-7-16(15)18(19)21/h4-11H,2-3,12H2,1H3 |
InChI Key |
GZFUYBXMDCAKMY-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C2=O |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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